Tetramethyluric acid

Catalog No.
S560737
CAS No.
2309-49-1
M.F
C9H12N4O3
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyluric acid

CAS Number

2309-49-1

Product Name

Tetramethyluric acid

IUPAC Name

1,3,7,9-tetramethylpurine-2,6,8-trione

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3

InChI Key

QGDOQULISIQFHQ-UHFFFAOYSA-N

SMILES

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C

solubility

25 mg/mL at 20 °C

Synonyms

1,3,7,9-Tetramethyluric Acid; Ba 2750; NSC 8809; Temorine; Temurin; Tetramethyluric Acid; Theacrine; 7,9-Dihydro-1,3,7,9-tetramethyl-1H-purine-2,6,8(3H)-trione

Canonical SMILES

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C

Tetramethyluric acid, also known as 1,3,7,9-tetramethyluric acid or theacrine, is a purine alkaloid with the molecular formula C9H12N4O3C_9H_{12}N_4O_3. It is structurally related to caffeine and is found in various natural sources, including the seeds of Theobroma grandiflorum (cupuaçu) and the leaves of a Chinese tea known as kucha (Camellia assamica var. kucha) . The compound is characterized by the presence of four methyl groups attached to the uric acid structure, specifically at positions 1, 3, 7, and 9. This modification enhances its pharmacological properties compared to its parent compound, uric acid.

  • Theacrine is thought to work similarly to caffeine by affecting adenosine signaling in the brain. Adenosine is a neurotransmitter that promotes sleepiness. Caffeine and theacrine might block adenosine receptors, leading to increased alertness and energy [, ].
  • More research is needed to fully elucidate theacrine's mechanism of action and its potential differences from caffeine.
  • Due to limited research, the safety profile of theacrine is not fully established.
  • Some studies suggest it might have a lower potential for tolerance and jitters compared to caffeine, but more data is required for confirmation [].
  • As with any supplement, consulting a healthcare professional before consuming theacrine is crucial.

Limitations and Future Research

Much of the current knowledge about theacrine comes from preliminary studies. More research is necessary to:

  • Fully understand theacrine's effects on the body and brain.
  • Determine its safety profile, including potential side effects and interactions with medications.
  • Compare its efficacy and tolerability to established stimulants like caffeine.

Potential Cognitive and Mood Effects

Initial research suggests theacrine may influence cognitive function and mood. Studies have investigated its effects on:

  • Energy and fatigue: A pilot study [] involving young adults found that a single dose of 200mg theacrine significantly increased energy and reduced fatigue compared to a placebo.
  • Focus and concentration: While some studies have shown positive results, others haven't. A study published in the journal "Nutrients" [] reported a trend towards improved concentration with theacrine, but the effect wasn't statistically significant.
  • Mood: The aforementioned pilot study [] also observed improvements in mood following theacrine administration.
Typical of purine derivatives. It can participate in methylation reactions, where it can be synthesized from uric acid through the addition of methyl groups under specific conditions. For example, a total synthesis method involves high-pressure and high-temperature conditions to facilitate the methylation process . Additionally, tetramethyluric acid can be oxidized electrochemically; studies have shown that it can form epoxide and diol derivatives through reactions with water .

Tetramethyluric acid exhibits several biological activities. It has been shown to possess anti-inflammatory, analgesic, and antidepressant properties . Theacrine's mechanism of action involves modulation of adenosine receptors, similar to caffeine; it acts as an antagonist at adenosine A1 and A2A receptors. This action contributes to its psychostimulatory effects, which include increased locomotion in animal studies . Furthermore, tetramethyluric acid has demonstrated safety in clinical settings with no significant adverse effects reported at doses up to 300 mg per day .

The synthesis of tetramethyluric acid can be achieved through various methods:

  • Total Synthesis: A method involving multiple steps including the methylation of uric acid derivatives under controlled temperature and pressure conditions .
  • Natural Extraction: Isolated from natural sources like cupuaçu seeds and kucha tea leaves .
  • Electrochemical Methods: These involve oxidation processes that can modify existing structures into tetramethyluric acid or its derivatives .

Tetramethyluric acid has potential applications in:

  • Pharmaceuticals: Due to its stimulant properties, it may be used in formulations aimed at enhancing cognitive function or physical performance.
  • Dietary Supplements: Its presence in natural products makes it a candidate for inclusion in health supplements targeting energy and mood enhancement.
  • Research: Used in studies investigating adenosine receptor interactions and their implications for neuropharmacology.

Interaction studies have shown that tetramethyluric acid can interact with other compounds such as caffeine. Co-administration of these substances results in increased plasma concentrations of tetramethyluric acid without affecting its half-life . This suggests that caffeine may enhance the bioavailability of tetramethyluric acid, potentially leading to synergistic effects when both are consumed together.

Several compounds share structural similarities with tetramethyluric acid:

CompoundStructure SimilarityBiological Activity
CaffeineMethylated purineStimulant, enhances alertness
TheobromineMethylated purineMild stimulant, diuretic
UridineBase structureNeuroprotective effects
ParaxanthineMethylated derivativeStimulant effects similar to caffeine

Tetramethyluric acid is unique due to its specific arrangement of methyl groups and its resultant pharmacological profile that combines stimulant effects with anti-inflammatory properties. Unlike caffeine, which can lead to habituation and tolerance, tetramethyluric acid appears to maintain efficacy without significant side effects over prolonged use .

Natural Occurrence and Plant Sources

Tetramethyluric acid occurs naturally in select plant species, primarily within the Theaceae and Sterculiaceae families. The compound is most abundant in Camellia assamica var. kucha, a unique Chinese tea plant locally known as "kucha" (bitter tea). Other significant sources include the fruits and seeds of Theobroma grandiflorum (cupuaçu). Additional plant sources containing detectable levels of tetramethyluric acid include:

  • Camellia sinensis (certain varieties)
  • Coffea dewevrei
  • Coffea liberica
  • Herrania purpurea

The concentration of tetramethyluric acid varies significantly across plant tissues and developmental stages. In kucha leaves, tetramethyluric acid content reaches approximately 2.8% of dry weight in expanding buds and young leaves, while mature leaves contain lower concentrations (approximately 1.3%).

A comprehensive analysis of Baiyacha (BYC), a wild tea plant from southeastern China, revealed substantial variation in tetramethyluric acid content among different plant specimens, as shown in Table 1.

Table 1: Purine Alkaloid Content in Baiyacha (BYC) Plants

ParameterRange/ValueReference Plants (Control)
Total Purine Alkaloids52.5-76.8 mg/gLower in control plants
High Theacrine Content (13 individuals)>9.0 mg/g-
Low Theacrine Content (14 individuals)≤1.0 mg/g-
Theobromine ContentLower than theacrine in high-theacrine plants-

Data derived from 27 BYC individuals compared with control plants (QL, RYQT, and BFK)

Biosynthetic Pathways in Camellia Species

The biosynthesis of tetramethyluric acid in kucha plants follows a distinct pathway that branches from caffeine metabolism. Radioactive labeling experiments have conclusively demonstrated that caffeine serves as a direct precursor to tetramethyluric acid.

When [8-14C]adenosine, a primary purine precursor for caffeine biosynthesis, was incubated with young kucha leaves, radioactivity was recovered in tetramethyluric acid, confirming the adenosine → caffeine → tetramethyluric acid pathway. Similarly, leaf disks of kucha incorporated radioactivity from S-adenosyl-L-[methyl-14C]methionine into tetramethyluric acid, indicating that SAM serves as the methyl donor for both caffeine and tetramethyluric acid biosynthesis.

The conversion pathway from caffeine to tetramethyluric acid appears to involve three sequential steps, as illustrated in Figure 1:

  • Oxidation of caffeine at C8 position to form an intermediate
  • Conversion to 1,3,7-trimethyluric acid
  • Methylation at N9 position to yield 1,3,7,9-tetramethyluric acid (theacrine)

This pathway was validated through pulse-chase experiments with [8-14C]adenosine, which showed more extensive incorporation of radioactivity into caffeine than tetramethyluric acid, likely due to dilution by the large endogenous caffeine pool.

Enzymatic Mechanisms and Methyl Donor Systems

The biosynthesis of tetramethyluric acid involves several specialized enzymes that catalyze specific reactions in the pathway. The final step in tetramethyluric acid biosynthesis is catalyzed by theacrine synthase (CkTcS), a novel N9-methyltransferase isolated from Camellia kucha.

CkTcS specifically uses 1,3,7-trimethyluric acid as a substrate, not caffeine, confirming that C8 oxidation must precede N9-methylation. Kinetic analysis of CkTcS revealed exceptional substrate specificity, with catalytic efficiency (kcat/Km) values as shown in Table 2.

Table 2: Kinetic Parameters of N-Methyltransferases in Theacrine Biosynthesis

EnzymeSubstratekcat/Km (s−1M−1)Relative Activity
CkTcS1,3,7-trimethyluric acid2440.171500-2000× higher
CkCS1,3,7-trimethyluric acid1.68Very weak
CkTbS1,3,7-trimethyluric acid1.11Very weak

Data from enzymatic assays with purified recombinant proteins

The complete biosynthetic pathway of tetramethyluric acid involves:

  • S-adenosylmethionine synthetase (SAMS) catalyzing the formation of SAM as methyl donor
  • Tea caffeine synthase (TCS) catalyzing the formation of caffeine
  • Oxidation at C8 position (enzyme not fully characterized)
  • CkTcS catalyzing N9-methylation to form tetramethyluric acid

Interestingly, the gene encoding CkTcS has been identified in both high-theacrine kucha plants and low-theacrine tea varieties, but expression levels of CkTcS are significantly higher in kucha plants. This differential gene expression, rather than gene presence/absence, appears to be the primary factor determining tetramethyluric acid accumulation in plant tissues.

Metabolic Derivatives and Catabolic Processes

The metabolism of tetramethyluric acid in plants involves several pathways, including potential degradation and conversion to other compounds. When [8-14C]caffeine was supplied to mature kucha leaf segments, several metabolites were detected alongside tetramethyluric acid, as shown in Table 3.

Table 3: Metabolites Formed from [8-14C]Caffeine in Mature Kucha Leaves

MetaboliteRelative FormationSignificance
TheacrineSmall amountsEnd-product of primary pathway
TheobromineSimilar to theacrinePossible demethylation product
Ureides (allantoin + allantoic acid)DetectableDegradation pathway products
CO2DetectableComplete catabolism
Unknown metabolitesPresentPotential intermediates

Data from radioactive labeling experiments

The detection of theobromine formed from [8-14C]caffeine in mature kucha leaves suggests that demethylation processes occur alongside methylation. In Camellia sinensis, caffeine catabolism occurs through demethylation to xanthine followed by oxidation to uric acid and further breakdown to ureides and CO2.

The catabolic pathways of tetramethyluric acid likely parallel those of caffeine, but with distinct kinetics. In pharmacological studies, tetramethyluric acid demonstrates a significantly longer half-life (30-33 hours) compared to caffeine, suggesting differences in metabolic processing in mammalian systems.

Additional derivatives of tetramethyluric acid have been identified, including dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid (C11H18N4O5), which represents a further modification of the base structure through methoxylation.

Studies using pulse-chase experiments with [8-14C]adenosine have shown that while nucleotides and nucleic acids initially contain most of the radioactivity (84% after 8 hours), the label gradually redistributes during extended incubation, with increasing amounts in caffeine (>4% after 3 days) and detectable levels in tetramethyluric acid (0.1-0.16%).

The overall metabolic fate of tetramethyluric acid in biological systems appears to be complex, involving multiple potential pathways and intermediate compounds that warrant further investigation for complete characterization.

Neuroprotective and Neurostimulatory Properties

Tetramethyluric acid demonstrates significant neuroprotective effects through multiple mechanisms, with particular emphasis on mitochondrial function restoration and neurotransmitter modulation. The compound exhibits a unique dual action profile, functioning as both a neurostimulant at higher doses and a sedative at lower concentrations [5].

Parkinson Disease Models

Extensive preclinical studies have established tetramethyluric acid as a potent neuroprotective agent in Parkinson disease models. In 6-OHDA-treated rats and MPTP-treated mice, oral administration of tetramethyluric acid at doses of 10-20 mg/kg intraperitoneally demonstrated remarkable efficacy in preventing dopaminergic neuron apoptosis [6]. The primary mechanism involves direct activation of Sirtuin-3 (SIRT3), a mitochondrial deacetylase that subsequently deacetylates superoxide dismutase 2 (SOD2), leading to restored mitochondrial function and reduced oxidative stress [6].

Cognitive Enhancement and Memory Function

Tetramethyluric acid significantly improves cognitive performance through multiple pathways. In Morris water maze tests using male Kunming mice, oral administration of 5-15 mg/kg reversed learning and memory impairment caused by central fatigue [5]. The compound normalizes glucose metabolism, restores serotonin levels, and inhibits phosphodiesterase activity in the brain, contributing to enhanced cognitive function [5].

Human clinical trials have demonstrated that tetramethyluric acid administration at doses of 200-300 mg daily significantly improves mood, energy, focus, and concentration without the adverse effects typically associated with stimulants [5]. These effects are mediated through adenosine receptor antagonism, distinguishing tetramethyluric acid from traditional stimulants in its mechanism of action.

Sleep Regulation and Hypnotic Effects

Contrary to typical stimulant behavior, tetramethyluric acid exhibits sedative and hypnotic properties at lower doses. Electroencephalogram and electromyogram analyses in mice receiving 3.0 mg/kg intragastrically showed significantly shortened wake time and increased non-rapid eye movement sleep duration [3] [5]. The compound functions as an adenosine receptor agonist at these doses, mediating sleep enhancement through the adenosine system while markedly attenuating caffeine-induced insomnia [3].

Study ModelDose/ConcentrationPrimary OutcomeMechanism
6-OHDA-treated rats10-20 mg/kg i.p.Prevented dopaminergic neuron apoptosisSIRT3 activation, SOD2 deacetylation
MPTP-treated mice10-20 mg/kg i.p.Reduced motor dysfunctionSIRT3/FOXO3/SOD2 pathway activation
MPP+-treated SH-SY5Y cellsVarious concentrationsReduced oxidative damage and mitochondrial dysfunctionMitochondrial function restoration
Restraint-stressed mice5-15 mg/kg oralReversed learning and memory impairmentGlucose metabolism normalization, 5-HT restoration
Morris water maze test5-15 mg/kg oralImproved cognitive performancePhosphodiesterase inhibition
Pentobarbital-induced sleep (mice)3.0 mg/kg i.g.Enhanced sleep durationAdenosine receptor agonism
EEG/EMG analysis (mice)3.0 mg/kg i.g.Shortened wake time, increased NREM sleepAdenosine system mediation
Human clinical trial200-300 mg dailyImproved mood, energy, focus, concentrationAdenosine receptor antagonism

Analgesic and Anti-Inflammatory Efficacy in Preclinical Models

Tetramethyluric acid exhibits dose-dependent analgesic and anti-inflammatory activities across multiple experimental models, demonstrating both central and peripheral mechanisms of action [7].

Anti-Inflammatory Activity

Comprehensive evaluation of tetramethyluric acid's anti-inflammatory properties has been conducted using standard inflammatory models. In xylene-induced ear edema tests, oral administration of tetramethyluric acid at doses of 8, 16, and 32 mg/kg produced inhibition rates of 10.1%, 12.9%, and 45.2%, respectively, compared to indomethacin's 18.8% inhibition rate. The highest dose demonstrated superior anti-inflammatory activity compared to the standard anti-inflammatory drug.

Lambda-carrageenan-induced paw edema studies revealed maximal inhibitory effects at 2 hours post-administration, with inhibition rates of 14.1%, 16.6%, and 20.1% for doses of 8, 16, and 32 mg/kg, respectively. The anti-inflammatory mechanism involves interference with inflammatory mediators including histamine, serotonin, and bradykinin, which promote vasodilation and increase vascular permeability.

Analgesic Properties

Tetramethyluric acid demonstrates significant analgesic effects in both visceral and thermal pain models. In acetic acid-induced writhing tests, the compound exhibited dose-dependent analgesic activity with inhibition rates of 24.5%, 30.3%, and 34.1% at doses of 8, 16, and 32 mg/kg, respectively, compared to indomethacin's 44.0% inhibition.

Hot-plate tests revealed that tetramethyluric acid significantly increased pain latency in a dose-dependent manner, with maximum effects observed at 90 minutes post-administration. The latency times increased to 17.66 seconds, 20.90 seconds, and 22.89 seconds for the three dose levels, compared to the control value of 10.99 seconds.

Arthritis Models

In Freund's incomplete adjuvant-induced arthritis models using Sprague-Dawley rats, tetramethyluric acid at doses of 12.5-25.0 mg/kg daily for seven consecutive days significantly reduced arthritis scores and inflammatory markers. The compound suppressed interleukin-6 levels while enhancing transforming growth factor-β mediated shifts through the TGF-β/SMAD pathway.

ModelDose RangeInhibition/Effect (%)Positive ControlStatistical Significance
Xylene-induced ear edema8-32 mg/kg oral10.1%, 12.9%, 45.2% (at 8, 16, 32 mg/kg)Indomethacin (18.8%)p < 0.05
λ-carrageenan-induced paw edema8-32 mg/kg oral14.1%, 16.6%, 20.1% (at 8, 16, 32 mg/kg)Indomethacin (18.8%)p < 0.05
Acetic acid-induced vascular permeability16-32 mg/kg oral10.6%, 18.9% (at 16, 32 mg/kg)Not specifiedp < 0.05
Acetic acid-induced writhing8-32 mg/kg oral24.5%, 30.3%, 34.1% (at 8, 16, 32 mg/kg)Indomethacin (44.0%)p < 0.05
Hot-plate test8-32 mg/kg oralIncreased latency to 17.66s, 20.90s, 22.89sControl: 10.99sp < 0.05
FIA-induced arthritis (rats)12.5-25.0 mg/kg oralSignificant reduction in arthritis scoresMethotrexatep < 0.01
Restraint stress-induced inflammation10-30 mg/kg oralReduced IL-6, IL-1β, TNF-α, IFN-γ levelsNot specifiedp < 0.01

Antioxidant Capacity and Cellular Protective Effects

Tetramethyluric acid exhibits potent antioxidant properties through both direct radical scavenging and enhancement of endogenous antioxidant systems. The compound's antioxidant capacity has been thoroughly evaluated using multiple in vitro and in vivo methodologies.

Direct Antioxidant Activity

Oxygen radical absorbance capacity (ORAC) assays have demonstrated that tetramethyluric acid possesses significant direct antioxidant activity comparable to established antioxidants. Cellular antioxidant activity assays revealed dose-dependent protective effects against oxidative stress in various cell culture models.

Endogenous Antioxidant System Enhancement

In restraint stress-induced liver damage models, oral administration of tetramethyluric acid at doses of 10, 20, and 30 mg/kg for seven consecutive days significantly enhanced the activity and gene expression of key antioxidant enzymes. Superoxide dismutase, catalase, and glutathione peroxidase activities were markedly elevated, while xanthine oxidase activity was reduced, indicating comprehensive antioxidant system modulation.

Plasma and liver tissue analyses revealed significantly increased ORAC levels and decreased malondialdehyde content, confirming the compound's protective effects against lipid peroxidation. The mechanism involves strengthening of the antioxidant defense system rather than solely direct radical scavenging activity.

SIRT3 Pathway Activation

A critical mechanism underlying tetramethyluric acid's antioxidant effects involves activation of the SIRT3/FOXO3/SOD2 signaling pathway [4]. This pathway upregulation results in improved mitochondrial function, reduced reactive oxygen species accumulation, and enhanced cellular survival under oxidative stress conditions [4].

Hepatoprotective Effects

In stress-induced liver damage models, tetramethyluric acid treatment significantly decreased plasma alanine aminotransferase and aspartate aminotransferase levels while reducing hepatic mRNA levels of inflammatory mediators including interleukin-1β, tumor necrosis factor-α, interleukin-6, and interferon-γ. Histological examination confirmed reversal of inflammatory cell infiltration and focal hepatocyte necrosis.

Assay/ModelTreatmentResultP-valueMechanism
ORAC (in vitro)Theacrine vs controlsSignificant antioxidant capacityp < 0.05Direct radical scavenging
Cellular Antioxidant ActivityVarious concentrationsDose-dependent protective effectsp < 0.01Cellular protection
Stressed mice plasma10-30 mg/kg oral × 7 daysIncreased ORAC levelsp < 0.01Enhanced antioxidant system
Stressed mice liver10-30 mg/kg oral × 7 daysIncreased ORAC levelsp < 0.01Enhanced antioxidant system
SOD activity10-30 mg/kg oral × 7 daysElevated activity and gene expressionp < 0.01Antioxidant enzyme upregulation
Catalase activity10-30 mg/kg oral × 7 daysElevated activity and gene expressionp < 0.01Antioxidant enzyme upregulation
Glutathione peroxidase10-30 mg/kg oral × 7 daysElevated activity and gene expressionp < 0.01Antioxidant enzyme upregulation
Xanthine oxidase10-30 mg/kg oral × 7 daysReduced activityp < 0.05Reduced oxidative stress generation
Malondialdehyde levels10-30 mg/kg oral × 7 daysSignificantly decreased contentp < 0.01Lipid peroxidation reduction

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

224.09094026 g/mol

Monoisotopic Mass

224.09094026 g/mol

Heavy Atom Count

16

UNII

EJ939L81MY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2309-49-1

Wikipedia

Theacrine

Dates

Last modified: 08-15-2023

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